benzyl 2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate
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Overview
Description
Benzyl 2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound contains a sulfone group, a pyrrolidine ring, and a tetrahydrothiophene ring, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves the reaction of benzyl chloroformate with 2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptane-5-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine, under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form thiols or sulfides.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl 2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of benzyl 2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate involves its interaction with specific molecular targets. The sulfone group can form strong interactions with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The bicyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione hydrochloride: Similar bicyclic structure but different functional groups.
Oxygenated 2-azabicyclo[2.2.1]heptanes: Similar core structure with additional oxygen functionalities.
Uniqueness
Benzyl 2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate is unique due to its combination of a sulfone group, a pyrrolidine ring, and a tetrahydrothiophene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
benzyl 2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c15-13(18-8-10-4-2-1-3-5-10)14-7-12-6-11(14)9-19(12,16)17/h1-5,11-12H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSFBLNQFAVFLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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